1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its fused ring system, which comprises a pyrrole and a pyrazine ring. This compound belongs to the broader class of pyrrolopyrazine derivatives, recognized for their diverse biological activities and applications in pharmaceuticals and organic materials. The compound's unique structure contributes to its potential as a scaffold for various bioactive molecules, making it an area of interest in chemical research and development.
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is classified under the International Union of Pure and Applied Chemistry as a heterocyclic compound. It is cataloged in databases such as PubChem (CID 3672668) and has a molecular weight of 150.22 g/mol. Its chemical formula is , and it is identified by the CAS number 815632-27-0 .
The synthesis of 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be accomplished through several methods:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are often utilized to enhance production efficiency. These methods allow for scalable synthesis suitable for pharmaceutical applications.
The molecular structure of 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine features a complex arrangement of atoms that includes:
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are significant in modifying the compound for specific applications in medicinal chemistry.
The specific conditions under which these reactions occur—such as temperature, pressure, and choice of solvents—are critical for achieving desired outcomes and maximizing yields.
The compound exhibits typical properties associated with heterocyclic compounds:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem .
The scientific uses of 1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are diverse:
Research continues to explore its utility in creating novel therapeutic agents due to its promising biological activities .
The construction of the pyrrolo[1,2-a]pyrazine core relies heavily on innovative cyclization methodologies. Modern synthetic approaches include ring annulation, cycloaddition, and transition-metal-free cyclization techniques that efficiently assemble the bicyclic system from acyclic precursors. A particularly effective strategy involves the intramolecular cyclization of N-propargyl (pyrrolyl)enaminones under metal-free conditions, yielding 1,3,6-trisubstituted tetrahydropyrrolopyrazines in excellent yields (typically >85%) [2]. This approach eliminates costly metal catalysts while maintaining high atom economy.
Alternative multicomponent reactions offer convergent access to diverse substitution patterns. One documented protocol combines ethylenediamine, acetylenic esters, and nitrostyrene derivatives in a single reaction vessel to generate functionalized pyrrolo[1,2-a]pyrazines with moderate to good yields (60-75%) [2]. This method benefits from operational simplicity and avoids intermediate isolation, though diastereocontrol remains challenging. Substituents at the C1 and C6 positions significantly influence reaction kinetics and regioselectivity during cyclization, with electron-donating methyl groups enhancing reaction rates [2] [4].
Table 1: Comparative Analysis of Heterocyclization Methods for Pyrrolopyrazine Core Synthesis
Methodology | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Transition-Metal-Free Cyclization | N-Propargyl enaminones, heat | 85-95% | No metal contaminants, high atom economy | Limited to specific enaminone precursors |
Multicomponent Reaction | Ethylenediamine, acetylene, nitrostyrene | 60-75% | Convergent synthesis, operational simplicity | Moderate diastereoselectivity |
AuCl3-Catalyzed Cyclization | N-Propargyl pyrazoles, NaH | 70-88% | Broad substrate scope | Requires precious metal catalyst |
Direct C-H Arylation | Aryl halides, Pd catalysts | 65-80% | Late-stage functionalization flexibility | Sensitivity to steric hindrance |
The introduction of up to three stereocenters during hydrogenation of pyrrolopyrazine derivatives demands precise catalytic control. Chiral ruthenium-bisNHC catalysts (e.g., SINpEt-Ru complexes) enable asymmetric hydrogenation of bicyclic substrates with exceptional enantioselectivity (>95% ee) under optimized conditions (40-80 bar H₂, 60-80°C) [3] [6]. In the hydrogenation of 2,7-dimethylpyrido[1,2-a]pyrimidin-4-one—a structurally related system—this catalyst achieves 92% yield and 96% ee for the major cis,cis-diastereomer, though diastereomeric ratios remain moderate (63:37 dr) due to competing substrate-catalyst mismatching effects [3].
Critical mechanistic insights reveal a stepwise reduction: initial saturation of the pyridine ring forms a chiral tetrahydropyrido intermediate (ee = 63% after 1.5 hours), followed by catalyst-controlled hydrogenation of the pyrimidinone ring. The stereochemical outcome depends critically on the matching/mismatching interaction between the substrate’s nascent stereocenter and the chiral catalyst [3]. This understanding enables a sequential protocol where inversion of catalyst chirality in the second hydrogenation step switches diastereoselectivity to favor the trans,cis-isomer (dr >95:5) [3]. Notably, sterically demanding C2 substituents (e.g., isopropyl, benzyl) enhance diastereoselectivity by amplifying steric differentiation in the transition state [3].
Table 2: Catalyst Performance in Enantioselective Hydrogenation of Model Substrates
Substrate C2 Substituent | C7 Substituent | Catalyst System | dr (cis,cis:trans,cis) | ee Major Isomer | Yield |
---|---|---|---|---|---|
Methyl | Methyl | (S)-SINpEt-Ru/TFA | 63:37 | 96% | 92% |
Methyl | Phenyl | (S)-SINpEt-Ru/TFA | 60:40 | 94% | 89% |
Benzyl | Methyl | (S)-SINpEt-Ru/TFA | 78:22 | 95% | 85% |
Isopropyl | p-Cl-C₆H₄ | (S)-SINpEt-Ru/TFA | 83:17 | 97% | 81% |
Methyl | H | (R)-SINpEt-Ru/TFA | >95:5 (trans,cis) | 98% | 88% |
Cyclocondensation reactions between N-methyl-pyrrole derivatives and carbonyl compounds provide efficient access to 1,6-disubstituted tetrahydropyrrolopyrazines. This approach utilizes carbonyl electrophiles like acetaldehyde or glyoxal derivatives to form critical C-N bonds bridging the pyrrole and dihydropyrazine rings [2] [4]. The methyl group at N1 significantly enhances cyclization kinetics due to its moderate electron-donating effect, while the C6 methyl group typically derives from the carbonyl partner (e.g., pyruvaldehyde) [4].
Advanced variations employ microwave-assisted synthesis to accelerate cyclodehydration steps, reducing reaction times from hours to minutes while improving yields by 15-20% [2]. Solvent effects profoundly influence outcomes: polar aprotic solvents (DMF, acetonitrile) favor cyclization over oligomerization, while protic solvents (ethanol) promote byproduct formation. Recent studies highlight the versatility of α-ketoaldehydes as bifunctional electrophiles, enabling single-step formation of the pyrazine ring with embedded C6-methyl groups [2] [3]. This method demonstrates exceptional functional group tolerance, accommodating aryl, alkyl, and heteroaryl substituents at the C7 position—a key site for bioactivity modulation [2].
Continuous flow technology addresses critical scalability limitations in pyrrolopyrazine manufacturing, particularly for photolabile intermediates and exothermic hydrogenations. Integrated systems with in-line analytics (FTIR, HPLC) enable real-time optimization of key parameters like residence time, temperature, and catalyst loading [7]. For hydrogenation steps, fixed-bed reactors packed with immobilized chiral catalysts (e.g., Ru-NHC/silica composites) achieve catalyst turnover numbers (TON) exceeding 1,000—significantly higher than batch processes (TON ~200) [6] [7].
The AutoFlowS platform exemplifies automation in flow synthesis, combining autonomous pathway design with continuous execution. This system demonstrates particular utility for deuteration reactions, enabling precise H/D exchange at C3 and C4 positions of the tetrahydropyrazine ring under mild continuous flow conditions [7]. Compared to batch reactors, flow systems enhance reproducibility in heterocyclization steps by maintaining precise stoichiometric control over reactive carbonyl partners, reducing byproduct formation by 30-40% [7]. Emerging applications focus on telescoped multistep sequences where cyclization, hydrogenation, and workup occur in a single integrated flow system, significantly reducing solvent consumption and purification requirements.
Table 3: Batch vs. Continuous Flow Process Parameters for Key Synthetic Steps
Synthetic Step | Batch Parameters | Flow Parameters | Improvement in Flow |
---|---|---|---|
Heterocyclization | 12h, 80°C, manual reagent addition | 30min, 100°C, automated dosing | 4x faster, 20% higher yield |
Enantioselective Hydrogenation | 48h, 60°C, 50 bar H₂ | 2h, 70°C, 30 bar H₂ | 24x productivity increase |
Acidic Workup | Batch quenching, phase separation | In-line membrane separation | 90% solvent reduction |
Catalyst Recycling | Filtration losses (15-20%) | Immobilized catalyst (>99% retention) | Near-zero catalyst consumption |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3